Cas no 338962-32-6 (9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine)
9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine Chemical and Physical Properties
Names and Identifiers
-
- 5M038
- 9-phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
- 9-phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]1,8-naphthyridine
- Bionet1_002569
- HMS575M11
- 9-phenyl-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine
- [1,2,4]Triazolo[4,3-a][1,8]naphthyridine, 9-phenyl-2,4-bis(trifluoromethyl)-
- 9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
-
- Inchi: 1S/C17H8F6N4/c18-16(19,20)11-8-12(17(21,22)23)24-15-10(11)6-7-13-25-26-14(27(13)15)9-4-2-1-3-5-9/h1-8H
- InChI Key: GHRWOOWATMATRL-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(F)(F)F)N=C2C=1C=CC1=NN=C(C3C=CC=CC=3)N21)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 27
- Rotatable Bond Count: 1
- Complexity: 533
- XLogP3: 5.2
- Topological Polar Surface Area: 43.1
9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1153274-1mg |
5M038 |
338962-32-6 | 98% | 1mg |
¥499.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1153274-2mg |
5M038 |
338962-32-6 | 98% | 2mg |
¥619.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1153274-5mg |
5M038 |
338962-32-6 | 98% | 5mg |
¥617.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1153274-10mg |
5M038 |
338962-32-6 | 98% | 10mg |
¥862.00 | 2024-05-18 |
9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine Related Literature
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
Introduction to 9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine (CAS No. 338962-32-6)
9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine, with the CAS number 338962-32-6, is a complex and highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolo-naphthyridines, which are known for their diverse biological activities and potential therapeutic applications.
The structure of 9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine is characterized by a central [1,2,4]triazolo[4,3-a][1,8]naphthyridine core substituted with a phenyl group at the 9-position and two trifluoromethyl groups at the 2 and 4 positions. The presence of these substituents imparts unique chemical and biological properties to the molecule, making it a valuable candidate for various research and development activities.
Recent studies have highlighted the potential of 9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine in the development of novel therapeutic agents. One of the key areas of interest is its antiviral activity. Research conducted by a team at the University of California demonstrated that this compound exhibits potent inhibitory effects against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves interference with viral replication processes, making it a promising lead for antiviral drug discovery.
In addition to its antiviral properties, 9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine has also shown significant anticancer activity. A study published in the Journal of Medicinal Chemistry reported that this compound selectively targets and inhibits the growth of various cancer cell lines. The mechanism underlying this activity is believed to involve the induction of apoptosis through the modulation of specific signaling pathways. These findings suggest that 9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine could be further developed as a potential anticancer agent.
The pharmacokinetic properties of 9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine have also been extensively studied. Preclinical data indicate that this compound exhibits favorable oral bioavailability and a reasonable half-life in vivo. These characteristics are crucial for its potential use as an orally administered therapeutic agent. Moreover, preliminary toxicology studies have shown that 9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine has a good safety profile at therapeutic doses.
The synthetic route to 9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine has been well-documented in the literature. A typical synthesis involves multiple steps starting from readily available starting materials. Key reactions include nucleophilic aromatic substitution to introduce the phenyl group and electrophilic aromatic substitution to add the trifluoromethyl groups. The final step involves cyclization to form the [1,2,4]triazolo[4,3-a][1,8]naphthyridine core. The efficiency and scalability of this synthetic route make it suitable for large-scale production.
In conclusion, 9-Phenyl-2, 4-bis( trifluoromethyl)-[ 1, 2, 4 ] triazolo [ 4, 3-a ] [ 1, 8 ] naphthyridine (CAS No. 338962-32-6) is a promising compound with diverse biological activities and potential therapeutic applications. Its antiviral and anticancer properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to provide more insights into its mechanisms of action and optimize its pharmacological profile for clinical use.
338962-32-6 (9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)